2,5-dihydroxy-3-(3-methylbut-2-en-1-yl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties It is a derivative of cyclohexa-2,5-diene-1,4-dione, with hydroxyl groups at positions 2 and 5, and a 3-methylbut-2-enyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexa-2,5-diene-1,4-dione as the core structure.
Hydroxylation: Introduction of hydroxyl groups at positions 2 and 5 can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Prenylation: The addition of the 3-methylbut-2-enyl group is carried out through prenylation reactions, often using prenyl bromide or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted cyclohexa-2,5-diene-1,4-dione derivatives.
Scientific Research Applications
2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as oxidative stress response or inflammatory pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dihydroxy-4-(3-methylbutanoyl)-6,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid
Uniqueness
2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and prenyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
103425-30-5 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2,5-dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H12O4/c1-6(2)3-4-7-10(14)8(12)5-9(13)11(7)15/h3,5,12,15H,4H2,1-2H3 |
InChI Key |
LNPOBZXHXCFWNX-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=O)C=C(C1=O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=O)C=C(C1=O)O)O)C |
Synonyms |
2,5-Cyclohexadiene-1,4-dione,2,5-dihydroxy-3-(3-methyl-2-butenyl)-(9CI) |
Origin of Product |
United States |
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